o-Tolidine dihydrofluoride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: o-Tolidine dihydrofluoride can be synthesized through the reaction of o-tolidine with hydrofluoric acid. The process involves the following steps:
Nitration of Toluene: Toluene is nitrated to produce a mixture of nitrotoluenes, favoring the ortho isomer.
Hydrogenation: The mixture is separated by distillation, and 2-nitrotoluene is hydrogenated to yield o-toluidine.
Reaction with Hydrofluoric Acid: o-Toluidine is then reacted with hydrofluoric acid to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle hydrofluoric acid safely and efficiently.
Chemical Reactions Analysis
Types of Reactions: o-Tolidine dihydrofluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent amine form.
Substitution: It can undergo substitution reactions, particularly in the presence of halogens.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens such as chlorine and bromine are used in substitution reactions.
Major Products Formed:
Oxidation Products: Quinone derivatives.
Reduction Products: Parent amine form.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
o-Tolidine dihydrofluoride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme reactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in diagnostic tests and as a marker for certain diseases.
Industry: Utilized in the production of synthetic rubber and as a curing agent for epoxy resins.
Mechanism of Action
The mechanism of action of o-tolidine dihydrofluoride involves its interaction with various molecular targets and pathways. The compound can undergo metabolic activation, leading to the formation of reactive metabolites that bind to DNA and proteins . This binding can result in mutagenicity and oxidative DNA damage . The compound’s effects are mediated through pathways involving N-acetylation, N-oxidation, and N-hydroxylation .
Comparison with Similar Compounds
o-Toluidine: An isomer of o-tolidine, used in the production of herbicides and as a precursor to various chemical derivatives.
3,3’-Dimethylbenzidine: Another derivative of toluidine, used in dye production and as an intermediate in organic synthesis.
Uniqueness of o-Tolidine Dihydrofluoride: this compound is unique due to its specific chemical structure and reactivity with hydrofluoric acid. This uniqueness makes it valuable in specialized industrial applications and scientific research.
Properties
CAS No. |
41766-75-0 |
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Molecular Formula |
C14H18F2N2 |
Molecular Weight |
252.30 g/mol |
IUPAC Name |
4-(4-amino-3-methylphenyl)-2-methylaniline;dihydrofluoride |
InChI |
InChI=1S/C14H16N2.2FH/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12;;/h3-8H,15-16H2,1-2H3;2*1H |
InChI Key |
AMCOFRYQNUYHDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N.F.F |
physical_description |
3,3'-dimethylbenzidine dihydrofluoride appears as a solid. This is an acidic ammonium salt. This salt is a potential source of fluoride ions, which are corrosive. |
Related CAS |
119-93-7 (Parent) |
Origin of Product |
United States |
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